Synthesis and Characterization of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: A Comprehensive Technical Guide
Synthesis and Characterization of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: A Comprehensive Technical Guide
Executive Summary
The molecule 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0) is a highly valuable halogenated indanol building block utilized extensively in modern drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands[1]. The presence of both bromine and fluorine atoms on the aromatic ring provides distinct stereoelectronic properties and serves as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
This technical whitepaper details a robust, two-step synthetic strategy starting from commercially available 4-fluoro-1-indanone. As a Senior Application Scientist, I have structured this guide to emphasize the mechanistic causality behind the reaction conditions and to provide self-validating experimental protocols that ensure high yield and purity.
Mechanistic Rationale and Synthetic Strategy
Retrosynthetic Analysis
The target molecule is accessed via a straightforward two-step sequence. The secondary alcohol is formed via the chemoselective reduction of the corresponding ketone, 5-bromo-4-fluoro-1-indanone (CAS: 127425-74-5)[2]. This intermediate is, in turn, synthesized via a regioselective electrophilic aromatic substitution (EAS) of 4-fluoro-1-indanone.
Caption: Retrosynthetic analysis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol from 4-fluoro-1-indanone.
Regioselective Electrophilic Aromatic Substitution (EAS)
The bromination of 4-fluoro-1-indanone requires careful consideration of competing directing effects.
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The Fluorine Atom (C4): Acts as a strong ortho/para director due to its +M (mesomeric) effect, which stabilizes the arenium ion intermediate despite its -I (inductive) electron-withdrawing nature.
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The Carbonyl Group (C1): Acts as a meta director (-M, -I) relative to its attachment point (C7a), effectively deactivating the ring.
Because the mesomeric donation of the halogen dictates regioselectivity, the electrophile will attack ortho (C5) or para (C7) to the fluorine atom. The C7 position is the peri position, which suffers from severe steric hindrance from the adjacent carbonyl oxygen. Consequently, bromination occurs predominantly at the sterically accessible C5 position. To overcome the overall deactivation of the ring by the carbonyl group, a strong Lewis acid (such as AlCl3 ) is required to generate a highly reactive bromonium ion equivalent ( Br+ )[3].
Caption: Regioselectivity map illustrating the competing directing effects in 4-fluoro-1-indanone.
Chemoselective Carbonyl Reduction
The reduction of 5-bromo-4-fluoro-1-indanone is achieved using Sodium Borohydride ( NaBH4 ) in a protic solvent (Methanol). NaBH4 chemoselectively reduces the ketone without risking the hydrodehalogenation of the aryl bromide[4]. Methanol plays a dual role: it stabilizes the transition state via hydrogen bonding and rapidly protonates the resulting alkoxide intermediate. Because hydride attack can occur from either the Re or Si face of the planar sp2 carbonyl carbon, the product is generated as a racemic mixture of (1R)- and (1S)-enantiomers.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They rely on strict In-Process Controls (IPCs) rather than arbitrary reaction times, ensuring that each step is empirically verified before proceeding.
Caption: Self-validating experimental workflow with integrated In-Process Controls (IPCs).
Step 1: Synthesis of 5-Bromo-4-fluoro-1-indanone
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Setup: Charge an oven-dried, argon-flushed round-bottom flask with 4-fluoro-1-indanone (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).
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Activation: Cool the solution to 0 °C using an ice-water bath. Add Aluminum Chloride ( AlCl3 , 1.2 equiv) portion-wise. The mixture will darken as the Lewis acid-base complex forms.
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Bromination: Dissolve Bromine ( Br2 , 1.1 equiv) in a small volume of DCM. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature at 0 °C to prevent over-bromination.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4-6 hours.
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IPC 1 (Critical): Sample 50 µL of the reaction mixture, quench into 1 mL of water, extract with 1 mL of EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS. Proceed only when the starting material is completely consumed[3].
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Workup: Carefully pour the reaction mixture into ice-cold 1M HCl to quench the Lewis acid. Separate the organic layer and extract the aqueous layer twice with DCM.
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Washing & Drying: Wash the combined organic layers with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize residual bromine, followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Purification: Purify the crude product via silica gel flash chromatography to afford pure 5-bromo-4-fluoro-1-indanone.
Step 2: Synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
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Setup: Charge a round-bottom flask with 5-bromo-4-fluoro-1-indanone (1.0 equiv) and Methanol (MeOH, 0.3 M).
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Reduction: Cool the solution to 0 °C. Add Sodium Borohydride ( NaBH4 , 1.5 equiv) portion-wise over 15 minutes. (Caution: Exothermic reaction with evolution of hydrogen gas).
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Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to RT and stir for an additional 2 hours.
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IPC 2 (Critical): Analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS to ensure complete disappearance of the ketone[4].
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Quench: Slowly add saturated aqueous ammonium chloride ( NH4Cl ) until gas evolution ceases.
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Workup: Remove the majority of the methanol under reduced pressure. Dilute the aqueous residue with water and extract three times with Ethyl Acetate (EtOAc).
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Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate.
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Purification: Purify via flash chromatography (Hexanes:EtOAc gradient) to yield pure 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.
Quantitative Data and Characterization
The following tables summarize the expected quantitative metrics and analytical characterization data for the workflow.
Table 1: Summary of Reaction Parameters and Yields
| Step | Transformation | Reagents & Solvents | Temp | Time | Expected Yield | Target Purity (LC-MS) |
| 1 | Bromination | Br2 , AlCl3 , DCM | 0 °C to RT | 4-6 h | 75 - 85% | > 95% |
| 2 | Reduction | NaBH4 , MeOH | 0 °C to RT | 2-3 h | 85 - 95% | > 98% |
Table 2: Expected Spectral Data for Target Molecule
| Analytical Method | Key Expected Signals / Observations |
| 1 H NMR (400 MHz, CDCl 3 ) | δ ~5.2 ppm (t, 1H, CH-OH), ~7.4 ppm (dd, 1H, Ar-H), ~7.1 ppm (d, 1H, Ar-H) |
| 13 C NMR (100 MHz, CDCl 3 ) | δ ~75 ppm (C-OH), ~155 ppm (d, C-F), ~108 ppm (C-Br) |
| LC-MS (ESI+) | m/z:[M-H 2 O+H] + ~214.0 / 216.0 (Characteristic 1:1 Br isotope pattern) |
References
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Title: 5-Bromo-4-fluoro-1-indanone (Product 127425-74-5) Source: AccelaChem URL: [Link]
- Title: 2-aminoindans as selective dopamine D3 ligands (US Patent 5708018A)
Sources
- 1. 1866811-10-0 | 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol | Ambeed.com [ambeed.com]
- 2. 127425-74-5,5-Bromo-4-fluoro-1-indanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. US5708018A - 2-aminoindans as selective dopamine D3 ligands - Google Patents [patents.google.com]
- 4. 3-Methylindan-5-ol|High-Purity Reference Standard [benchchem.com]
